4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a benzodioxin moiety, and a chloro substituent, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with 4-chlorobenzenesulfonyl chloride in the presence of an aqueous basic medium to obtain 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide.
Formation of the Pyrazole Ring: The intermediate is then subjected to cyclization reactions to form the pyrazole ring. This step often involves the use of hydrazine derivatives and appropriate catalysts.
Final Coupling: The pyrazole intermediate is coupled with a carboxamide group under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and benzodioxin moiety.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized pyrazole or benzodioxin derivatives.
Reduction: Formation of reduced pyrazole or benzodioxin derivatives.
Scientific Research Applications
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer and antimicrobial agent.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide
Uniqueness
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring, benzodioxin moiety, and chloro substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClN3O3 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10ClN3O3/c13-8-6-14-16-11(8)12(17)15-7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5-6H,3-4H2,(H,14,16)(H,15,17) |
InChI Key |
GKWFSEVTWTWIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=NN3)Cl |
Origin of Product |
United States |
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